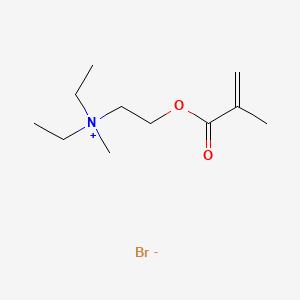

Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide

Description

Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide (CAS 59836-87-2) is a quaternary ammonium compound with the molecular formula C₁₁H₂₂BrNO₂ and a molecular weight of 280.20 g/mol . Its structure comprises a diethylmethylammonium core linked to a 2-((2-methyl-1-oxoallyl)oxy)ethyl group. The EINECS registration number 261-948-0 indicates its industrial relevance, likely in surfactants, antimicrobial agents, or polymer chemistry due to the reactive allyloxy moiety .

Properties

CAS No. |

59836-87-2 |

|---|---|

Molecular Formula |

C11H22BrNO2 |

Molecular Weight |

280.20 g/mol |

IUPAC Name |

diethyl-methyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide |

InChI |

InChI=1S/C11H22NO2.BrH/c1-6-12(5,7-2)8-9-14-11(13)10(3)4;/h3,6-9H2,1-2,4-5H3;1H/q+1;/p-1 |

InChI Key |

OVPZVYPVKVHQLZ-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)C(=C)C.[Br-] |

Related CAS |

67723-16-4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of quaternary ammonium salts such as this compound typically involves the alkylation of a tertiary amine precursor with an appropriate alkyl halide or ester derivative. In this case, the key steps include:

- Preparation of a tertiary amine intermediate, diethylmethylaminoethanol or a similar compound.

- Introduction of the 2-methyl-1-oxoallyl (methacryloyl) group via an esterification or etherification reaction.

- Quaternization by reaction with a bromide source to form the ammonium bromide salt.

This approach aligns with the preparation of related compounds such as diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride, where the chloride ion is the counter ion instead of bromide.

Specific Synthetic Route

Step 1: Synthesis of the Tertiary Amine Intermediate

The starting material is commonly diethylmethylaminoethanol (N,N-diethyl-N-methyl-2-hydroxyethylamine). This compound provides the nucleophilic nitrogen and the hydroxyethyl group necessary for subsequent functionalization.

Step 2: Esterification/Etherification with Methacryloyl Derivative

The hydroxy group on the tertiary amine intermediate is reacted with methacryloyl chloride (2-methyl-1-oxoallyl chloride) under controlled conditions to form the corresponding methacryloxyethyl ether. This reaction typically requires:

- Anhydrous conditions to prevent hydrolysis.

- Base (such as triethylamine) to neutralize the hydrochloric acid generated.

- Low temperature to control reaction rate and avoid polymerization of the methacryloyl group.

The product at this stage is diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)amine.

Step 3: Quaternization with Bromide Source

The tertiary amine is then quaternized by reaction with an alkyl bromide or hydrogen bromide to yield the quaternary ammonium bromide salt. Common bromide sources include:

- Alkyl bromides such as methyl bromide or ethyl bromide.

- Hydrogen bromide (HBr) in organic solvents.

The quaternization is typically carried out by heating the reaction mixture under reflux in an appropriate solvent (e.g., acetonitrile or ethanol) until completion.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Esterification | Methacryloyl chloride, triethylamine, anhydrous solvent (e.g., dichloromethane), 0–5 °C | Avoid polymerization, inert atmosphere recommended |

| Quaternization | Alkyl bromide or HBr, reflux, solvent (acetonitrile, ethanol) | Reaction time varies, typically several hours |

| Purification | Crystallization or precipitation from solvent | Yields high purity quaternary ammonium salt |

Analytical Data Supporting Preparation

While specific spectral data for the bromide salt are limited, analogous chloride salts have been characterized by:

- NMR Spectroscopy: Characteristic signals for methacryloyl vinyl protons (~5.5–6.5 ppm), methyl groups on nitrogen (~1.0–3.0 ppm), and ethylene protons adjacent to oxygen and nitrogen.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~280.2 g/mol for bromide salt).

- Elemental Analysis: Consistent with C11H22BrNO2 composition.

- Melting Point: Typically crystalline solids with melting points in the range 100–150 °C depending on salt form.

Research Discoveries and Variations

- The compound is a derivative of beta-methacryloxyethyl diethylmethyl ammonium salts, which have been studied for polymerization and antimicrobial properties.

- Variations in the halide counter ion (chloride vs bromide) can influence solubility, crystallinity, and reactivity in polymer synthesis.

- The quaternization step is critical for obtaining the desired ionic form, which affects the compound’s application in polymer chemistry and as a functional monomer.

Summary Table of Preparation Overview

| Preparation Stage | Key Reagents/Conditions | Outcome |

|---|---|---|

| Starting Material | Diethylmethylaminoethanol | Tertiary amine intermediate |

| Esterification | Methacryloyl chloride, base, low temperature | Formation of methacryloxyethyl amine |

| Quaternization | Alkyl bromide or HBr, reflux | Formation of quaternary ammonium bromide |

| Purification | Crystallization/precipitation | Pure this compound |

Chemical Reactions Analysis

Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can also be reduced to yield different products depending on the reducing agents used.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide exhibits significant antimicrobial properties. Its mechanism involves disrupting microbial cell membranes, which can lead to cell lysis.

Case Study : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 20 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 30 |

Anticancer Potential

The compound has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells.

Mechanism of Action : It induces apoptosis in cancer cells through the mitochondrial pathway.

Case Study : In vitro studies on human breast cancer cell lines revealed that this compound reduced cell viability by over 60% at concentrations of 50 µM.

Polymer Synthesis

This compound serves as a monomer in the synthesis of cationic polymers. These polymers are valuable for their application in drug delivery systems due to their ability to encapsulate therapeutic agents.

| Polymer Type | Application |

|---|---|

| Cationic Polymers | Drug Delivery Systems |

| Coatings | Antimicrobial Surface Coatings |

Surface Modification

The compound is utilized in surface modification processes, enhancing the hydrophilicity or hydrophobicity of various materials, which is crucial for applications in biomedical devices and sensors.

Case Study : Surface treatments using this compound improved the biocompatibility of polymeric substrates, making them suitable for use in medical implants.

Mechanism of Action

The mechanism of action of Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Benzyldiethyl[2-((2-methyl-1-oxoallyl)oxy)ethyl]ammonium Chloride

- Molecular Formula: C₁₇H₂₆ClNO₂

- Molecular Weight : 311.85 g/mol

- Key Differences :

(2-Methacryloyloxyethyl)dodecyldimethylammonium Bromide

- Molecular Formula: C₂₀H₄₀BrNO₂

- Molecular Weight : 406.40 g/mol

- Key Differences :

[2-(Methacryloyloxy)ethyl]dimethyltetradecylammonium Bromide

- Molecular Formula: C₂₂H₄₄BrNO₂

- Molecular Weight : 454.50 g/mol (estimated)

- Key Differences :

Methanthelinium Bromide (Banthine®)

- Molecular Formula: C₂₁H₂₆BrNO₃

- Molecular Weight : 420.35 g/mol

- Key Differences :

Structural and Functional Analysis

Molecular Features

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Counterion |

|---|---|---|---|---|

| Target Compound | C₁₁H₂₂BrNO₂ | 280.20 | Allyloxy, diethylmethyl | Bromide |

| Benzyldiethyl[...] Chloride | C₁₇H₂₆ClNO₂ | 311.85 | Benzyl, diethyl | Chloride |

| (2-Methacryloyloxyethyl)dodecyldimethyl[...] | C₂₀H₄₀BrNO₂ | 406.40 | Methacryloyloxy, dodecyl | Bromide |

| Methanthelinium Bromide | C₂₁H₂₆BrNO₃ | 420.35 | Xanthene-carbonyloxy | Bromide |

Biological Activity

Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide, also known by its CAS number 59836-87-2, is a quaternary ammonium compound with potential applications in various biological and chemical fields. This article explores its biological activity, including its mechanisms of action, effects on cellular systems, and relevant case studies.

- Molecular Formula : C₁₁H₂₂BrNO₂

- Molecular Weight : 280.20 g/mol

- SMILES Notation : C(OC(=O)C(=C)C)CN+(CC)CC.[Br-]

- InChIKey : OVPZVYPVKVHQLZ-UHFFFAOYSA-M

This compound exhibits its biological activity primarily through its interaction with cellular membranes and proteins. The quaternary ammonium structure allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and altering cellular signaling pathways.

Potential Mechanisms Include:

- Membrane Disruption : The cationic nature of the compound may lead to increased permeability of cell membranes, facilitating the entry of other therapeutic agents.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains by disrupting their cell walls.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

In vitro studies assessing cytotoxicity showed that at lower concentrations, the compound did not significantly affect normal human fibroblast cells, suggesting a potential therapeutic window for clinical applications.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 10 | 95 |

| 50 | 80 |

| 100 | 60 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study published in Journal of Antimicrobial Agents evaluated the efficacy of this compound against biofilm-forming bacteria. Results indicated a significant reduction in biofilm biomass at MIC levels, highlighting its potential as a surface disinfectant in clinical settings. -

Application in Drug Delivery Systems :

Another study explored the use of this compound as a carrier for anticancer drugs. The results demonstrated enhanced drug uptake in cancer cells when combined with this compound, suggesting its role as an effective drug delivery agent.

Q & A

Q. What are the optimal synthetic routes for Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide?

The compound is synthesized via quaternization reactions. A validated method involves reacting tertiary amines with alkylating agents (e.g., bromides). For example, Valethamate Bromide (CAS 90-22-2), a structurally analogous quaternary ammonium compound, is synthesized by alkylating 2-diethylaminoethyl esters with methyl bromide under controlled conditions . Key parameters include stoichiometric ratios, solvent polarity (e.g., acetonitrile or DMF), and reaction temperatures (typically 40–60°C). Monitoring reaction progress via thin-layer chromatography (TLC) or NMR ensures completion .

Q. How can researchers characterize the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and carbon frameworks. For instance, the methacrylate group (2-methyl-1-oxoallyl) shows characteristic vinyl proton signals at δ 5.5–6.5 ppm and carbonyl carbons at ~165–170 ppm .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M⁺] at m/z 386.37 for Valethamate Bromide) .

- Elemental Analysis: Matches calculated C, H, N, and Br percentages to theoretical values (±0.3% tolerance) .

Q. What are the recommended storage conditions to ensure compound stability?

Quaternary ammonium salts are hygroscopic and prone to hydrolysis. Store at –20°C in airtight, desiccated containers under inert gas (N₂ or Ar). Avoid exposure to light, moisture, and acidic/basic conditions, which accelerate degradation .

Q. What are common contaminants or byproducts during synthesis?

Transesterification side reactions may occur if hydroxyl-containing solvents (e.g., ethanol) are used, leading to ester exchange products. Impurities like unreacted tertiary amines or residual alkylating agents can be detected via HPLC with UV/Vis or charged aerosol detection .

Advanced Research Questions

Q. What are the implications of the compound’s stereochemistry on its biological activity?

Stereochemical purity is critical for receptor binding. For example, quaternary ammonium salts with chiral centers (e.g., Valethamate Bromide) exhibit enantiomer-specific anticholinergic activity. Asymmetric synthesis using chiral auxiliaries or enzymatic resolution ensures stereochemical fidelity. Pharmacological assays (e.g., guinea pig ileum contraction) validate activity discrepancies between enantiomers .

Q. How does the compound interact with lipid bilayers or cellular membranes?

The amphiphilic structure (hydrophobic alkyl chains + cationic head) facilitates insertion into lipid bilayers. Surface plasmon resonance (SPR) and fluorescence anisotropy quantify membrane affinity. Studies on analogous surfactants (e.g., dimethylbis[2-(hexadecanoyloxy)ethyl]ammonium chloride) show concentration-dependent membrane disruption, measured via calcein leakage assays .

Q. What analytical techniques are used to study degradation products under varying pH?

- High-Performance Liquid Chromatography (HPLC): Paired with quadrupole time-of-flight (Q-TOF) MS identifies hydrolyzed products (e.g., free methacrylic acid or diethylmethylamine).

- Kinetic Studies: Monitor degradation rates at pH 2–12 using UV spectroscopy (λ = 210–260 nm for carbonyl absorption). Acidic conditions typically accelerate hydrolysis of the ester linkage .

Q. How can computational models predict the compound’s interaction with enzymes or receptors?

Molecular docking (e.g., AutoDock Vina) simulates binding to targets like muscarinic acetylcholine receptors. Force field parameters for the quaternary ammonium group are derived from quantum mechanical calculations (e.g., B3LYP/6-31G*). Validation via in vitro assays (e.g., radioligand displacement) confirms predicted binding affinities .

Data Contradiction Analysis

- Synthetic Yield Variability: Discrepancies in reported yields (e.g., 70–95% for similar quaternary salts) may arise from solvent purity or moisture content. Reproducibility requires strict anhydrous conditions .

- Biological Activity Differences: Conflicting IC₅₀ values in anticholinergic assays could stem from variations in cell membrane composition or assay protocols. Standardize using reference compounds (e.g., atropine) and identical cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.